molecular formula C8H5F3N2O2 B1313370 1,3-Dihydro-5-(trifluoromethoxy)-2H-benzimidazol-2-one CAS No. 877681-12-4

1,3-Dihydro-5-(trifluoromethoxy)-2H-benzimidazol-2-one

Cat. No. B1313370
CAS RN: 877681-12-4
M. Wt: 218.13 g/mol
InChI Key: MTWMCTUKHLUSMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dihydro-5-(trifluoromethoxy)-2H-benzimidazol-2-one is a chemical compound . It is also a metabolite of Indoxacarb, a pesticide .

Scientific Research Applications

Synthesis and Chemical Properties

1,3-Dihydro-5-(trifluoromethoxy)-2H-benzimidazol-2-one is a compound that has been explored for its synthesis and chemical properties. A study described efficient methods for preparing benzimidazole derivatives through a one-pot reaction involving trifluoroacetic acid and commercially available compounds, leading to the formation of various benzo-1,3-diazoles, which are key in drug synthesis (Ge et al., 2007). Additionally, research on the synthesis of benzimidazol-2-one nitro and nitramino derivatives highlighted their potential as thermostable energetic materials due to their high melting points and thermal stability (Šarlauskas et al., 2022).

Antioxidant and Antimicrobial Activities

Studies have been conducted to evaluate the antioxidant and antimicrobial properties of benzimidazole derivatives. One such study developed a new method for synthesizing 1,3-disubstituted benzimidazole derivatives and tested their antioxidant and cytoprotective effects, with some compounds showing significant results similar to quercetin (Anastassova et al., 2016). Furthermore, the synthesis and characterization of novel benzimidazole derivatives revealed their potent antibacterial and antifungal activities, surpassing some reference drugs in effectiveness (Zhang et al., 2014).

Photochemical and Photophysical Applications

The photochemical behavior of benzimidazole derivatives has been explored in several studies. For instance, research on the photochemistry of pesticides, specifically 1,3-dihydro-2H-benzimidazole-2-thione, provided insights into their photoreactivity and potential applications in the development of new pesticides (Abdou et al., 1987). Additionally, the synthesis and photophysical characteristics of benzimidazole fluorescent derivatives were studied, highlighting their thermal stability and potential use in various applications, including sensing (Padalkar et al., 2011).

properties

IUPAC Name

5-(trifluoromethoxy)-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O2/c9-8(10,11)15-4-1-2-5-6(3-4)13-7(14)12-5/h1-3H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWMCTUKHLUSMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468540
Record name 5-(Trifluoromethoxy)-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dihydro-5-(trifluoromethoxy)-2H-benzimidazol-2-one

CAS RN

877681-12-4
Record name 1,3-Dihydro-5-(trifluoromethoxy)-2H-benzimidazol-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877681124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Trifluoromethoxy)-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DIHYDRO-5-(TRIFLUOROMETHOXY)-2H-BENZIMIDAZOL-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/693GN7F74I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dihydro-5-(trifluoromethoxy)-2H-benzimidazol-2-one
Reactant of Route 2
Reactant of Route 2
1,3-Dihydro-5-(trifluoromethoxy)-2H-benzimidazol-2-one
Reactant of Route 3
Reactant of Route 3
1,3-Dihydro-5-(trifluoromethoxy)-2H-benzimidazol-2-one
Reactant of Route 4
Reactant of Route 4
1,3-Dihydro-5-(trifluoromethoxy)-2H-benzimidazol-2-one
Reactant of Route 5
Reactant of Route 5
1,3-Dihydro-5-(trifluoromethoxy)-2H-benzimidazol-2-one
Reactant of Route 6
Reactant of Route 6
1,3-Dihydro-5-(trifluoromethoxy)-2H-benzimidazol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.